

chemical structure and IUPAC name of 4-Chloro-6-hydrazinylpyrimidin-5-amine

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Compound of Interest

Compound Name: 4-Chloro-6-hydrazinylpyrimidin-5-amine

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An In-depth Technical Guide to **4-Chloro-6-hydrazinylpyrimidin-5-amine**: A Key Intermediate in Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of **4-chloro-6-hydrazinylpyrimidin-5-amine**, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, emphasizing the mechanistic rationale behind the procedural steps. The guide further explores the compound's chemical reactivity, focusing on its utility as a precursor for fused ring systems, particularly the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. Applications in the development of therapeutic agents, such as kinase inhibitors, are discussed. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

4-Chloro-6-hydrazinylpyrimidin-5-amine is a substituted pyrimidine that serves as a highly versatile intermediate in organic synthesis. Its unique arrangement of functional groups—an amine, a chloro group, and a hydrazinyl moiety—on a pyrimidine core makes it an ideal starting material for constructing more complex heterocyclic systems.^{[1][2]}

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.

Property	Value	Reference(s)
IUPAC Name	4-chloro-6-hydrazinylpyrimidin-5-amine	[2][3]
CAS Number	42786-59-4	[2][4]
Molecular Formula	C ₄ H ₆ ClN ₅	[2]
Molecular Weight	159.58 g/mol	[2][3]
Physical Form	Powder	[3]
Melting Point	180-184 °C	[3]
SMILES	<chem>NNC1=C(N)C(Cl)=NC=N1</chem>	[2]
InChI Key	ROYDODCAYOBXEU-UHFFFAOYSA-N	[3]

Chemical Structure and Reactivity Insights

The structure of **4-chloro-6-hydrazinylpyrimidin-5-amine** is characterized by a pyrimidine ring substituted with three key functional groups that dictate its reactivity.

Figure 1: 2D Chemical Structure of **4-chloro-6-hydrazinylpyrimidin-5-amine**.

Mechanistic Considerations:

- **Electrophilic Pyrimidine Core:** The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density of the carbon atoms. This makes the ring susceptible to nucleophilic attack, particularly at the halogen-substituted C4 position.
- **Leaving Group Ability:** The chloro group at the C4 position is a competent leaving group, making this site the primary target for nucleophilic aromatic substitution (S_NAr) reactions.[4] [5] The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring itself.

- **Nucleophilic Hydrazinyl Group:** The terminal amino group of the hydrazinyl moiety (-NHNH₂) is a potent nucleophile. This group, in conjunction with the adjacent C5-amine, is strategically positioned to participate in intramolecular cyclization reactions. This is the key feature exploited in the synthesis of fused heterocyclic systems.^{[6][7]}
- **The C5-Amine Group:** The primary amine at the C5 position is a moderately activating, electron-donating group. While it can influence the overall electron density of the ring, its most critical role is as a nucleophile in cyclization reactions, often in concert with the hydrazinyl group.

This unique combination of a reactive electrophilic site (C4-Cl) and two proximal nucleophilic sites (-NHNH₂ and -NH₂) makes this molecule an ideal precursor for constructing pyrazolo[3,4-d]pyrimidine scaffolds.

Synthesis Protocol: A Representative Method

The most common and logical synthesis of **4-chloro-6-hydrazinylpyrimidin-5-amine** involves the regioselective nucleophilic substitution of a chlorine atom from a dichlorinated precursor with hydrazine. The following protocol is a representative method adapted from standard procedures for similar pyrimidine substitutions.^[8]

Figure 2: Workflow for the synthesis of **4-chloro-6-hydrazinylpyrimidin-5-amine**.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 10-15 mL per gram of starting material).
- **Hydrazine Addition:** Cool the suspension in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
 - **Expert Insight:** The regioselectivity occurs because the C4 and C6 positions in the starting material are electronically similar. However, the addition of one equivalent of hydrazine

leads to the desired monosubstituted product. Using a large excess of hydrazine could lead to the formation of the di-hydrazinyl byproduct.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.
- **Product Isolation:** Once the reaction is complete, cool the mixture in an ice bath for 1 hour to facilitate precipitation. If precipitation is incomplete, slowly add cold deionized water until a significant amount of solid has formed.
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual impurities.
- **Drying and Purification:** Dry the product under vacuum at 40-50 °C. The resulting solid is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture can be performed.

Spectroscopic and Analytical Characterization

Authenticating the structure of **4-chloro-6-hydrazinylpyrimidin-5-amine** is crucial. While a comprehensive public database of its spectra is not readily available, the expected characteristics can be predicted based on its structure.

Analysis Technique	Expected Observations
^1H NMR	(In DMSO- d_6) Expect multiple broad singlets for the exchangeable protons of the amine ($-\text{NH}_2$) and hydrazinyl ($-\text{NHNH}_2$) groups, likely in the range of 4.0-8.0 ppm. A singlet for the C2 proton on the pyrimidine ring is expected further downfield, typically >8.0 ppm.
^{13}C NMR	(In DMSO- d_6) Expect four distinct carbon signals. The C4 and C6 carbons attached to the chloro and hydrazinyl groups would appear around 155-165 ppm. The C5 carbon attached to the amine group would be more shielded (~ 110 -125 ppm), and the C2 carbon would be in the range of 150-160 ppm.
Mass Spec (EI)	The molecular ion peak $[\text{M}]^+$ should be observed at m/z 159, with a characteristic $[\text{M}+2]^+$ peak at m/z 161 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
FT-IR	Characteristic N-H stretching bands for the primary amine and hydrazine groups in the region of 3200 - 3500 cm^{-1} . C=N and C=C stretching vibrations for the pyrimidine ring would be observed in the 1500 - 1650 cm^{-1} region. A C-Cl stretching band may be visible in the fingerprint region (600 - 800 cm^{-1}).

Applications in Drug Discovery: Gateway to Pyrazolo[3,4-d]pyrimidines

The primary application of **4-chloro-6-hydrazinylpyrimidin-5-amine** in drug discovery is its use as a key precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.^[9] This fused heterocyclic system is a well-known "privileged scaffold" and is isosteric to purine, allowing it to interact with a wide range of biological targets, particularly protein kinases.^{[9][10]}

The synthesis involves a cyclocondensation reaction where the hydrazinyl and amino groups of the starting material react with a reagent containing two electrophilic centers.

Figure 3: Synthetic utility of **4-chloro-6-hydrazinylpyrimidin-5-amine** in the formation of biologically active pyrazolo[3,4-d]pyrimidines.

General Procedure for Cyclization:

- A mixture of **4-chloro-6-hydrazinylpyrimidin-5-amine** (1.0 eq) and a suitable one-carbon electrophile (e.g., triethyl orthoformate or formic acid) is heated, often in a high-boiling solvent or neat.
- The reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the hydrazine, followed by intramolecular cyclization involving the C5-amine, and subsequent aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.
- The chloro-substituent at what is now the 4-position of the new scaffold can then be further functionalized via S_NAr reactions to build molecular diversity and target specific enzymes.
[\[10\]](#)

This strategy has been successfully employed to synthesize potent inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Src family kinases, highlighting the compound's value in developing targeted cancer therapies.[\[9\]](#)[\[10\]](#)

Safety, Handling, and Storage

Proper handling of **4-chloro-6-hydrazinylpyrimidin-5-amine** is essential to ensure laboratory safety.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[1\]](#)[\[6\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[1\]](#) Avoid contact with skin and eyes.[\[1\]](#)[\[6\]](#) Prevent dust formation during handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#) Keep away from incompatible materials such as strong oxidizing agents.

- Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using non-sparking tools.[1] Dispose of the waste in accordance with local regulations.
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [1] Firefighters should wear self-contained breathing apparatus.

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